5-[1-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine
Overview
Description
Preparation Methods
The synthesis of 5-[1-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine involves several steps. One common synthetic route includes the reaction of 4-chlorophenol with ethyl bromoacetate to form 4-chlorophenoxyethyl acetate. This intermediate is then reacted with thiosemicarbazide to yield the desired thiadiazole derivative . The reaction conditions typically involve refluxing in ethanol or another suitable solvent.
Chemical Reactions Analysis
5-[1-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[1-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in antimicrobial and anticancer studies, is ongoing.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[1-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 5-[1-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine include other 1,3,4-thiadiazole derivatives. These compounds share a common thiadiazole ring structure but differ in their substituents. Some examples include:
- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine
- 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine
- 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other thiadiazole derivatives.
Biological Activity
5-[1-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their potential in medicinal chemistry, exhibiting properties such as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. This article delves into the biological activities of this specific compound, supported by data tables and research findings.
- Molecular Formula : C10H10ClN3OS
- Molecular Weight : 255.72 g/mol
- CAS Number : 842973-73-3
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. The compound has shown cytotoxic effects against various cancer cell lines. For instance, studies have reported that compounds structurally similar to this compound induce apoptotic cell death in cancer cells.
Cell Line | IC50 (µg/mL) | Reference |
---|---|---|
MCF-7 (Breast) | 10.10 | |
HepG2 (Liver) | 5.36 | |
Sarcoma Cells | Not specified | In vivo study |
The structure-activity relationship (SAR) studies reveal that modifications to the thiadiazole scaffold can enhance anticancer activity. For example, substituting the phenyl ring with more lipophilic groups significantly increased potency against MCF-7 cells.
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have been well-documented. The presence of halogen substituents on the phenyl ring enhances antibacterial activity, particularly against Gram-positive bacteria.
Microorganism | Activity | MIC (µg/mL) | Reference |
---|---|---|---|
Pseudomonas aeruginosa | Moderate | 32–42 | |
Candida albicans | Significant | 24–26 |
The compound's efficacy against fungi like A. niger and C. albicans suggests its potential use in antifungal therapies.
Anti-inflammatory and Anticonvulsant Activities
Thiadiazoles are also recognized for their anti-inflammatory and anticonvulsant effects. Compounds similar to this compound have been shown to reduce inflammation in various models and exhibit anticonvulsant properties in animal studies.
Case Studies
- In Vivo Studies on Anticancer Effects
- Antimicrobial Efficacy Assessment
Properties
IUPAC Name |
5-[1-(4-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3OS/c1-6(9-13-14-10(12)16-9)15-8-4-2-7(11)3-5-8/h2-6H,1H3,(H2,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYDEDHDFUUPIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(S1)N)OC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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